![molecular formula C28H46O5 B091615 2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione CAS No. 17976-83-9](/img/structure/B91615.png)

2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

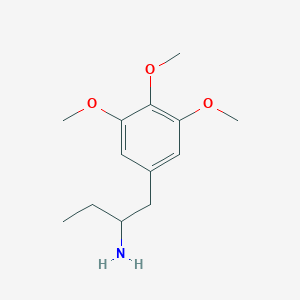

2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione, also known as plastoquinone-9 (PQ-9), is a naturally occurring compound found in plants and algae. PQ-9 plays a crucial role in photosynthesis, the process by which plants convert sunlight into energy. This compound is of great interest to scientists due to its potential applications in various fields, including biochemistry, biophysics, and plant physiology.

Mécanisme D'action

PQ-9 functions as a mobile electron carrier in the electron transport chain of photosynthesis. It accepts electrons from photosystem II and transfers them to photosystem I, where they are used to reduce NADP+ to NADPH, a high-energy electron carrier. PQ-9 also plays a role in the regulation of the proton motive force by shuttling protons across the thylakoid membrane.

Biochemical and Physiological Effects:

PQ-9 has been shown to have antioxidant properties and can scavenge reactive oxygen species (ROS) generated during photosynthesis. It also plays a role in the regulation of chloroplast gene expression and the synthesis of chlorophyll, the pigment that gives plants their green color.

Avantages Et Limitations Des Expériences En Laboratoire

PQ-9 is a useful tool for studying photosynthesis and the regulation of the proton motive force. Its ability to act as an electron carrier and shuttle protons across the thylakoid membrane makes it a valuable tool for investigating the mechanisms underlying these processes. However, PQ-9 is difficult to work with due to its low solubility in water and can be expensive to obtain.

Orientations Futures

There are several future directions for research involving PQ-9. One area of interest is the development of synthetic analogs of PQ-9 that can be used to study its function in greater detail. Another area of interest is the role of PQ-9 in the regulation of plant growth and development, which has implications for agriculture and crop yield. Additionally, the potential use of PQ-9 as an antioxidant and in the treatment of various diseases is an area of active research.

Méthodes De Synthèse

PQ-9 can be synthesized through a multistep process involving several chemical reactions. The most common method involves the condensation of 2,5-dimethoxy-1,4-benzoquinone with geranylgeranyl pyrophosphate, a precursor of PQ-9. The reaction is catalyzed by a specific enzyme, phytyltransferase, which adds a phytyl side chain to the benzoquinone ring.

Applications De Recherche Scientifique

PQ-9 has been extensively studied in the field of photosynthesis, where it acts as an electron carrier between photosystem II and photosystem I. It is also involved in the regulation of the proton motive force, which drives the synthesis of ATP, the energy currency of the cell.

Propriétés

Numéro CAS |

17976-83-9 |

|---|---|

Nom du produit |

2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione |

Formule moléculaire |

C28H46O5 |

Poids moléculaire |

462.7 g/mol |

Nom IUPAC |

2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C28H46O5/c1-19(2)11-8-12-20(3)13-9-14-21(4)15-10-16-22(5)17-18-23-24(29)26(31)28(33-7)27(32-6)25(23)30/h17,19-21,29H,8-16,18H2,1-7H3/b22-17+ |

Clé InChI |

OIPMOXXZKBWHKZ-OQKWZONESA-N |

SMILES isomérique |

CC(C)CCCC(C)CCCC(C)CCC/C(=C/CC1=C(C(=O)C(=C(C1=O)OC)OC)O)/C |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCC1=C(C(=O)C(=C(C1=O)OC)OC)O)C |

SMILES canonique |

CC(C)CCCC(C)CCCC(C)CCCC(=CCC1=C(C(=O)C(=C(C1=O)OC)OC)O)C |

Autres numéros CAS |

17976-83-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dihydroxypropyl dihydrogen phosphate;(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B91534.png)

![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)